N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

Catalog No.
S11538610
CAS No.
M.F
C21H16ClN3O4
M. Wt
409.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1...

Product Name

N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

IUPAC Name

N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C21H16ClN3O4/c22-13-7-9-14(10-8-13)23-19(26)12-17-20(27)24-15-4-1-2-5-16(15)25(17)21(28)18-6-3-11-29-18/h1-11,17H,12H2,(H,23,26)(H,24,27)

InChI Key

QIAIDPZINUHPHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=CO3)CC(=O)NC4=CC=C(C=C4)Cl

N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound characterized by its unique molecular structure. It contains a 4-chlorophenyl group attached to an acetamide moiety, along with a tetrahydroquinoxaline derivative that features a furan-2-carbonyl substituent. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Typical of amides and quinoxalines. Key reactions include:

  • Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl groups in the furan and tetrahydroquinoxaline structures can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The chlorophenyl group may participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide exhibits promising biological activities, particularly in the realm of pharmacology. Preliminary studies suggest it may possess:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain derivatives of tetrahydroquinoxaline have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: Compounds with similar structural motifs are often investigated for their ability to modulate inflammatory pathways.

The synthesis of N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide typically involves multi-step synthetic pathways:

  • Formation of Tetrahydroquinoxaline: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-phenylenediamines and α-keto acids.
  • Furan Carbonyl Introduction: The furan ring can be introduced via condensation reactions with furan derivatives and carbonyl compounds.
  • Acetamide Formation: The final step involves acylation of the tetrahydroquinoxaline derivative with acetic anhydride or acetyl chloride to yield the acetamide.

These steps require careful control of reaction conditions to ensure high yields and purity.

N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting specific diseases such as cancer or bacterial infections.
  • Chemical Probes: It can serve as a chemical probe in biological studies to elucidate mechanisms of action for related compounds.

Interaction studies are essential to understand the binding affinities and mechanisms of action of N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide with biological targets. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with target proteins.
  • In Vitro Assays: Laboratory experiments can assess its efficacy against various biological targets.

These studies help elucidate its pharmacodynamics and potential therapeutic applications.

Several compounds share structural similarities with N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-(4-Chlorophenyl)-3-hydroxyquinoxalineContains a hydroxyl group instead of carbonylExhibits different solubility properties
N-(4-Methylphenyl)-2-[1-(furan-3-carbonyl)-3-oxo...]Methyl group substitutionPotentially different biological activity
7-NitroquinoxalineNitro substitution on quinoxalineKnown for strong antimicrobial properties

These comparisons highlight how variations in substituents can influence the biological activity and chemical properties of similar compounds. N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide stands out due to its specific combination of functional groups and potential therapeutic applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

409.0829337 g/mol

Monoisotopic Mass

409.0829337 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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